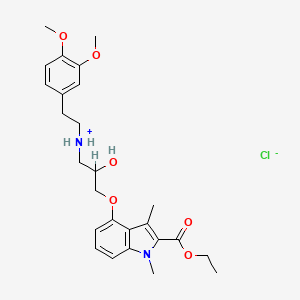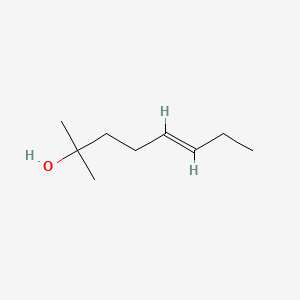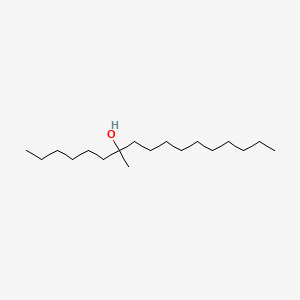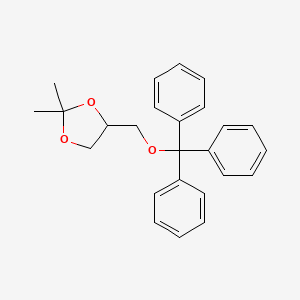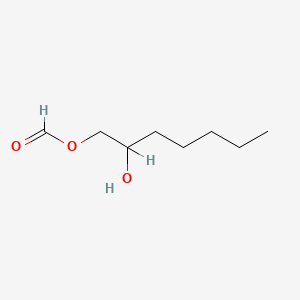
2-Hydroxyheptyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyheptyl formate is an organic compound known for its unique properties and applications. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers. The compound is characterized by its pleasant champagne-like aroma and volatility, making it a valuable ingredient in various products like perfumes, soaps, shampoos, and chewing gums .
Métodos De Preparación
2-Hydroxyheptyl formate is typically synthesized through a condensation reaction. One common method involves the reaction of heptanal or heptanone with formic acid esters in the presence of a catalyst to facilitate esterification, resulting in the formation of this compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the efficient production of the compound for commercial use .
Análisis De Reacciones Químicas
2-Hydroxyheptyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, producing halogenated derivatives of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Hydroxyheptyl formate has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Due to its pleasant aroma, it is widely used in the fragrance industry for the formulation of perfumes and other scented products
Mecanismo De Acción
The mechanism of action of 2-Hydroxyheptyl formate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2-Hydroxyheptyl formate can be compared with other similar compounds, such as:
- 1,2-Heptanediol formate
- 1,2-Heptanediol 1-formate
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its distinct aroma and volatility, which make it particularly valuable in the fragrance industry .
Propiedades
Número CAS |
68443-65-2 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-hydroxyheptyl formate |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-8(10)6-11-7-9/h7-8,10H,2-6H2,1H3 |
Clave InChI |
CGPQXTSYZUTIPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(COC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


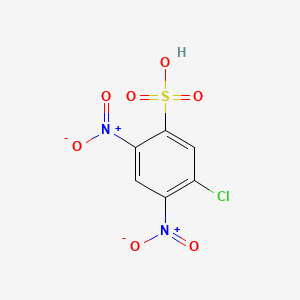
![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
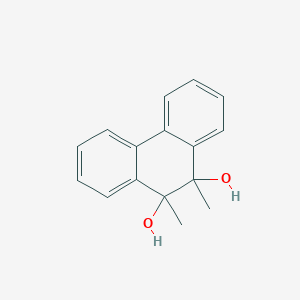

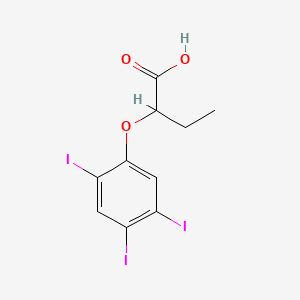

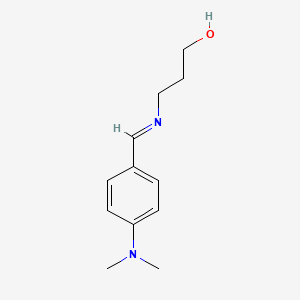
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)
